5-Hydrazino-2-(naphthylmethyl)-1,3-oxazole-4-carbonitrile
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Overview
Description
5-Hydrazino-2-(naphthylmethyl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound that features a hydrazino group, a naphthylmethyl substituent, and an oxazole ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazino-2-(naphthylmethyl)-1,3-oxazole-4-carbonitrile typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides.
Introduction of the Naphthylmethyl Group: The naphthylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using naphthylmethyl chloride and an appropriate catalyst.
Addition of the Hydrazino Group: The hydrazino group can be introduced by reacting the intermediate compound with hydrazine hydrate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
5-Hydrazino-2-(naphthylmethyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Primary amines.
Substitution: Substituted hydrazino derivatives.
Scientific Research Applications
5-Hydrazino-2-(naphthylmethyl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: It can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 5-Hydrazino-2-(naphthylmethyl)-1,3-oxazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, while the oxazole ring can participate in π-π interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
5-Hydrazino-2-pyrazolines: These compounds also contain a hydrazino group and a heterocyclic ring but differ in the ring structure.
5-Hydrazino-2-methoxypyridine: This compound has a similar hydrazino group but features a pyridine ring instead of an oxazole ring.
Uniqueness
5-Hydrazino-2-(naphthylmethyl)-1,3-oxazole-4-carbonitrile is unique due to the presence of the naphthylmethyl group, which can enhance its interactions with biological targets and improve its solubility and stability. The combination of the oxazole ring and the carbonitrile group also provides unique electronic properties that can be exploited in various applications.
Properties
IUPAC Name |
5-hydrazinyl-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c16-9-13-15(19-17)20-14(18-13)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,19H,8,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXLPJUAUMWSMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=NC(=C(O3)NN)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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